8-tert-Butyladenine
Overview
Description
Scientific Research Applications
Synthesis and Bioactivity Studies
In the field of medicinal chemistry, derivatives of canonical nucleosides like 8-tert-Butyladenine have been synthesized for bioactivity studies. For example, trifluoromethyl derivatives of nucleosides including 8-CF3-2′-deoxyadenosine have been created using CF3SO2Na/tert-butyl-hydroperoxide, which showed potential in in vitro cytotoxicity assays against a range of tumor and non-tumor cell lines (Musumeci et al., 2013).
Structural and Spectral Characterization
This compound derivatives have been used in the study of advanced materials, particularly in structural and spectral analysis. For example, tert-butylammonium N-acetylglycinate monohydrate has been grown and its properties studied via experimental and theoretical approaches. Such compounds have applications in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).
NMR Tagging and High-Molecular-Weight Systems
In protein research, derivatives like O-tert-Butyltyrosine, which can be incorporated into proteins, serve as effective NMR tags. This allows for the observation of high-molecular-weight systems and measurements of ligand binding affinities in complex protein structures (Chen et al., 2015).
Impurity Evaluation in Pharmaceuticals
The tert-butyl derivatives, including those similar to this compound, are evaluated for their impurity levels in pharmaceuticals. Techniques like high-performance liquid chromatography are used for this purpose, ensuring the purity and effectiveness of medicinal compounds (Medenica et al., 2007).
Advanced Synthesis Techniques
This compound and related compounds are used in advanced synthesis techniques for creating enantioenriched amines and other specialized molecules. These synthesis methods are important in the development of new pharmaceuticals and complex organic compounds (Ellman et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
8-tert-butyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)8-13-5-6(10)11-4-12-7(5)14-8/h4H,1-3H3,(H3,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOEJSTVYZUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=NC=NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198658 | |
Record name | 8-tert-Butyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50609-20-6 | |
Record name | 8-tert-Butyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050609206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-tert-Butyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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